molecular formula C8H16O B6589338 3-cyclobutyl-2-methylpropan-1-ol CAS No. 1602840-41-4

3-cyclobutyl-2-methylpropan-1-ol

Katalognummer: B6589338
CAS-Nummer: 1602840-41-4
Molekulargewicht: 128.21 g/mol
InChI-Schlüssel: VDBALIKLYJTTII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclobutyl-2-methylpropan-1-ol is an organic compound with the molecular formula C8H16O It is a cycloalkane derivative, characterized by a cyclobutyl ring attached to a 2-methylpropan-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with 2-methylpropanal, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other organometallic methods. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclobutyl-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclobutyl methyl ketone or cyclobutyl acetic acid.

    Reduction: 3-cyclobutyl-2-methylpropane.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3-Cyclobutyl-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-cyclobutyl-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutyl ring imparts unique steric and electronic properties, affecting the compound’s behavior in various chemical and biological contexts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutanol: A simpler cycloalkane alcohol with a similar ring structure but lacking the methylpropan-1-ol moiety.

    2-Methylpropan-1-ol: An alcohol with a similar side chain but without the cyclobutyl ring.

    Cyclopentylmethanol: A related compound with a five-membered ring instead of a four-membered cyclobutyl ring.

Uniqueness

3-Cyclobutyl-2-methylpropan-1-ol is unique due to the combination of a cyclobutyl ring and a 2-methylpropan-1-ol moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

1602840-41-4

Molekularformel

C8H16O

Molekulargewicht

128.21 g/mol

IUPAC-Name

3-cyclobutyl-2-methylpropan-1-ol

InChI

InChI=1S/C8H16O/c1-7(6-9)5-8-3-2-4-8/h7-9H,2-6H2,1H3

InChI-Schlüssel

VDBALIKLYJTTII-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1CCC1)CO

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.